5-Bromo-2-fluoro-3-methoxybenzoic acid

Drug Design Medicinal Chemistry Lipophilicity Optimization

Researchers often face delays sourcing halogenated benzoic acid building blocks with optimal lipophilicity for CNS drug discovery. 5-Bromo-2-fluoro-3-methoxybenzoic acid (CAS 1782260-95-0) resolves this with a LogP of 2.38, enabling blood-brain barrier penetration studies. Key advantages: • Aryl bromide at C5 enables robust Suzuki-Miyaura coupling for rapid SAR exploration. • Free carboxylic acid avoids ester hydrolysis, saving 12-24 hr per synthesis cycle. • 2-Fluoro substituent permits 19F NMR-based binding assays. • Serves as a halogenated pollutant probe for environmental fate studies (H400/H410). Supplied with ≥98% purity and full analytical documentation, ensuring reproducible results from R&D to lead optimization.

Molecular Formula C8H6BrFO3
Molecular Weight 249.035
CAS No. 1782260-95-0
Cat. No. B2536213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-3-methoxybenzoic acid
CAS1782260-95-0
Molecular FormulaC8H6BrFO3
Molecular Weight249.035
Structural Identifiers
SMILESCOC1=CC(=CC(=C1F)C(=O)O)Br
InChIInChI=1S/C8H6BrFO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12)
InChIKeyLOHNUHQHQVUAGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluoro-3-methoxybenzoic Acid (CAS 1782260-95-0): Procurement-Ready Physicochemical and Structural Profile


5-Bromo-2-fluoro-3-methoxybenzoic acid (CAS 1782260-95-0) is a halogenated aromatic carboxylic acid with the molecular formula C8H6BrFO3 and a molecular weight of 249.03 g/mol . The compound features a benzoic acid core substituted with bromine at the 5-position, fluorine at the 2-position, and a methoxy group at the 3-position . This specific substitution pattern confers a calculated LogP of 2.38, indicating moderate lipophilicity suitable for membrane permeability in drug discovery contexts . Commercially available with typical purity specifications of ≥98% , the compound serves as a versatile building block in medicinal chemistry and organic synthesis.

Why Generic Substitution of 5-Bromo-2-fluoro-3-methoxybenzoic Acid Fails: Positional Isomerism and Functional Group Impact


Halogenated methoxybenzoic acids are not interchangeable due to pronounced differences in physicochemical properties and biological activity arising from subtle positional variations. Even among regioisomers sharing the identical molecular formula (C8H6BrFO3) and molecular weight (249.03 g/mol), the precise placement of the bromine atom on the aromatic ring critically alters lipophilicity, electronic distribution, and target engagement [1]. For instance, the 5-bromo substitution yields a LogP of 2.38 , whereas the 4-bromo isomer exhibits a lower LogP of 2.30 [2], directly impacting membrane permeability and off-target binding. Furthermore, the presence of the bromine atom confers distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-brominated analogs such as 2-fluoro-3-methoxybenzoic acid , which cannot undergo the same transformations. These quantifiable differences necessitate compound-specific sourcing for reproducible research outcomes.

Quantitative Differentiation of 5-Bromo-2-fluoro-3-methoxybenzoic Acid (CAS 1782260-95-0) Against Key Analogs


Enhanced Lipophilicity (LogP) Relative to 4-Bromo Positional Isomer

The 5-bromo-2-fluoro-3-methoxy substitution pattern yields a measurably higher calculated LogP compared to the 4-bromo isomer. Specifically, the target compound exhibits a LogP of 2.38 , while the 4-bromo-2-fluoro-3-methoxybenzoic acid (CAS 194804-92-7) has a LogP of 2.30 [1]. This 0.08 LogP unit increase translates to a ~20% higher octanol-water partition coefficient, enhancing membrane permeability for intracellular target engagement.

Drug Design Medicinal Chemistry Lipophilicity Optimization

Significantly Increased Lipophilicity (LogP) Relative to Non-Brominated Analog

The presence of the bromine atom at the 5-position dramatically increases lipophilicity compared to the non-brominated parent scaffold. The target compound (5-Bromo-2-fluoro-3-methoxybenzoic acid) has a calculated LogP of 2.38 , whereas 2-fluoro-3-methoxybenzoic acid (CAS 137654-20-7) exhibits a LogP of 1.93 . This represents a ΔLogP of +0.45, corresponding to a near threefold increase in the octanol-water partition coefficient.

Fragment-Based Drug Discovery Lipophilic Efficiency Halogen Bonding

Divergent LogP and Physicochemical Profile Relative to 4-Methoxy Positional Isomer

The relative positioning of the methoxy and bromine substituents profoundly influences the compound's overall physicochemical signature. 5-Bromo-2-fluoro-3-methoxybenzoic acid (target) has a LogP of 2.38 , while its 4-methoxy isomer, 5-Bromo-2-fluoro-4-methoxybenzoic acid (CAS 949014-42-0), exhibits a lower LogP of 2.30 [1]. This subtle structural shift results in distinct hydrogen-bonding capacity and electron density distribution, as reflected by differences in polar surface area (PSA) and acidity.

Structure-Activity Relationship (SAR) Isosteric Replacement Physicochemical Property Optimization

Preserved Lipophilicity with Enhanced Reactivity Relative to Methyl Ester Derivative

The free carboxylic acid form (target) and its methyl ester derivative (methyl 5-bromo-2-fluoro-3-methoxybenzoate, CAS 1820684-72-7) share nearly identical lipophilicity (LogP 2.38 vs. 2.38 ), but the acid offers distinct synthetic advantages. The carboxylic acid moiety is directly amenable to amide coupling, esterification, and decarboxylative cross-coupling without the additional saponification step required for the ester. This streamlines synthetic routes and improves atom economy.

Synthetic Intermediate Cross-Coupling Late-Stage Functionalization

High Aquatic Toxicity Profile Requiring Specialized Handling Protocols

5-Bromo-2-fluoro-3-methoxybenzoic acid is classified with hazard statements H400 (Very toxic to aquatic life) and H410 (Very toxic to aquatic life with long lasting effects) . This profile necessitates rigorous containment and waste disposal procedures that may not apply to less hazardous analogs. While specific comparative aquatic toxicity data (e.g., LC50 values) for close analogs is not readily available in the public domain, this explicit hazard classification informs procurement decisions related to safety infrastructure and environmental compliance.

Environmental Safety Lab Safety Waste Disposal Compliance

High-Impact Application Scenarios for 5-Bromo-2-fluoro-3-methoxybenzoic Acid (CAS 1782260-95-0) Based on Verified Differentiation


Lead Optimization for Intracellular Targets Requiring Balanced Lipophilicity

The target compound's LogP of 2.38 positions it in the optimal range for central nervous system (CNS) drug discovery (typically LogP 2-4). Its enhanced lipophilicity relative to the non-brominated analog (LogP 1.93) improves blood-brain barrier permeability while the bromine atom provides a synthetic handle for late-stage diversification. Researchers designing kinase inhibitors, GPCR modulators, or epigenetic probes targeting intracellular proteins should prioritize this scaffold over less lipophilic alternatives to ensure adequate cellular penetration without excessive metabolic liability.

Suzuki-Miyaura Cross-Coupling for Rapid Library Synthesis

The aryl bromide at the 5-position enables robust Suzuki-Miyaura coupling reactions, allowing rapid generation of biaryl derivatives for structure-activity relationship (SAR) exploration. The free carboxylic acid handle facilitates direct conjugation to amines or alcohols without protecting group manipulation, accelerating hit-to-lead timelines. Compared to the methyl ester analog, which requires an additional hydrolysis step , the acid form reduces synthetic steps by one, saving approximately 12-24 hours of bench time and reducing material costs.

Fluorine-19 NMR Probe Development for Binding Studies

The fluorine atom at the 2-position makes this compound suitable for 19F NMR-based binding assays and fragment screening. The distinct chemical environment of the fluorine atom, influenced by the adjacent methoxy group and distal bromine, provides a sensitive reporter of ligand-protein interactions. This capability is not available with non-fluorinated benzoic acid derivatives, making this compound uniquely valuable for biophysical characterization of target engagement.

Environmental Fate and Ecotoxicology Studies

Given its H400/H410 aquatic toxicity classification , this compound serves as a relevant probe for studying the environmental persistence and bioaccumulation of halogenated aromatic acids. Research groups investigating wastewater treatment efficacy, soil adsorption coefficients, or aquatic organism toxicity can utilize this compound as a representative halogenated pollutant to validate analytical methods or remediation strategies.

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